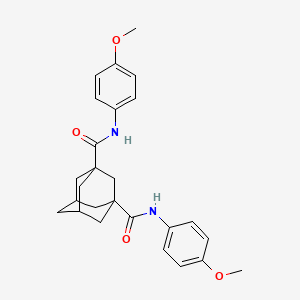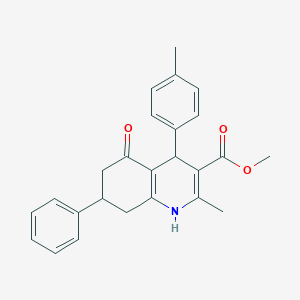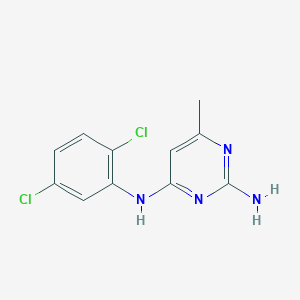
N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide, also known as BMMA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. BMMA is a member of the adamantane family of compounds, which are characterized by their rigid, cage-like structures.
Wirkmechanismus
The mechanism of action of N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide involves its ability to bind to specific sites on proteins, thereby disrupting their function. In the case of Hsp90, N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide binds to a specific site on the protein and prevents it from interacting with other proteins. This disruption of protein-protein interactions can have a wide range of effects on cellular processes, making N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide a valuable tool for studying these processes.
Biochemical and Physiological Effects:
N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to disrupt protein-protein interactions, N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide has been shown to have anti-inflammatory and anti-cancer properties. These properties make N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide a valuable tool for studying the mechanisms of these diseases and developing new treatments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide is its ability to bind to specific sites on proteins, making it a valuable tool for studying protein-protein interactions. Additionally, N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide has been shown to be highly effective in disrupting the function of Hsp90, which is involved in a wide range of cellular processes. However, there are also limitations to the use of N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide in lab experiments. For example, N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide is a synthetic compound and may not accurately reflect the properties of natural compounds. Additionally, the use of N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide may be limited by its toxicity and potential effects on cellular processes.
Zukünftige Richtungen
There are a number of future directions for research involving N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide. One area of research involves the development of new compounds based on the structure of N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide that may be more effective in disrupting protein-protein interactions. Additionally, there is potential for the use of N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide in the development of new treatments for diseases such as cancer and inflammation. Finally, further studies are needed to better understand the limitations of N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide and its potential effects on cellular processes.
Synthesemethoden
The synthesis of N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide involves the reaction of 1,3-diaminoadamantane with 4-methoxybenzoyl chloride in the presence of a base. The resulting product is then subjected to a second reaction with 4-methoxybenzoyl chloride to yield the final product, N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide. This synthesis method has been optimized to produce high yields of pure N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide, making it a valuable tool for scientific research.
Wissenschaftliche Forschungsanwendungen
N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide as a tool for studying protein-protein interactions. N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide has been shown to bind to a specific site on the protein Hsp90, which is involved in a variety of cellular processes. By binding to this site, N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide can disrupt the function of Hsp90 and provide insights into the role of this protein in disease processes.
Eigenschaften
IUPAC Name |
1-N,3-N-bis(4-methoxyphenyl)adamantane-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4/c1-31-21-7-3-19(4-8-21)27-23(29)25-12-17-11-18(13-25)15-26(14-17,16-25)24(30)28-20-5-9-22(32-2)10-6-20/h3-10,17-18H,11-16H2,1-2H3,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGAYAKNRQEVBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)C(=O)NC5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(4-methoxyphenyl)tricyclo[3.3.1.1~3,7~]decane-1,3-dicarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}isonicotinamide](/img/structure/B4974104.png)
![ethyl 6-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate](/img/structure/B4974113.png)
![N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2,4-dichlorophenyl)urea](/img/structure/B4974121.png)

![4-{3,5-dichloro-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4974144.png)
![(4-bromophenyl)[3-ethyl-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]amine hydrobromide](/img/structure/B4974157.png)

![N-ethyl-6-(4-ethylphenyl)-N-(2-hydroxyethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4974173.png)

![N~1~-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide](/img/structure/B4974182.png)
![4-[(3-[(4-carboxybenzoyl)amino]-5-{[(4-nitrophenyl)amino]carbonyl}benzoyl)amino]benzoic acid](/img/structure/B4974191.png)
![2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B4974194.png)
![methyl N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycinate](/img/structure/B4974200.png)
